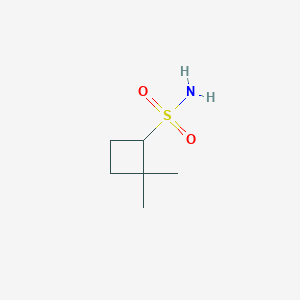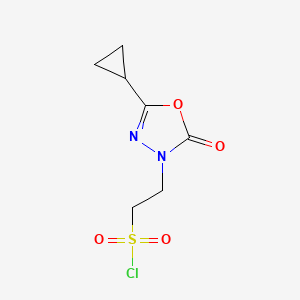
3-(2-Hydroxybutyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C10H19NO2 It is a derivative of azepane, a nitrogen-containing ring structure, and features a hydroxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)azepan-2-one typically involves the ring-expansion reaction of a suitable precursor. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate. This reaction proceeds through a ring-expansion mechanism to form the desired lactam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of lactam synthesis, such as the Beckmann rearrangement of oximes or the ring-expansion of cyclic ketones, can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxybutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azepan-2-one derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxybutyl)azepan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain and the lactam ring are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprolactam: A six-membered lactam used in the production of Nylon 6.
Azepine: A seven-membered nitrogen-containing ring structure.
Oxazepine: A seven-membered ring containing both nitrogen and oxygen atoms.
Thiazepine: A seven-membered ring containing both nitrogen and sulfur atoms.
Uniqueness
3-(2-Hydroxybutyl)azepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-(2-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)7-8-5-3-4-6-11-10(8)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
Clé InChI |
UAGBRFJJHKVYSX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CCCCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)



![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)




